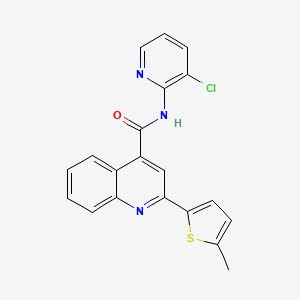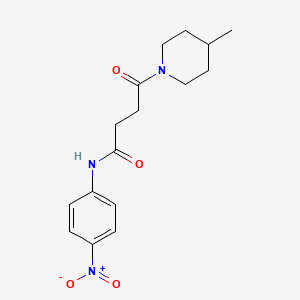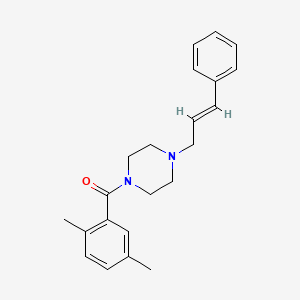
N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, also known as CTQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CTQ belongs to the class of quinolinecarboxamides, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes, including NF-κB, JAK/STAT, and PI3K/Akt/mTOR. These pathways and enzymes are involved in various cellular processes, including cell proliferation, apoptosis, and inflammation. By inhibiting these pathways and enzymes, this compound may be able to exert its anti-cancer, anti-inflammatory, and anti-viral effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. This compound has also been shown to modulate the expression of various genes and proteins involved in these processes. In addition, this compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various cellular processes. Another advantage is its low toxicity, which allows for higher concentrations to be used in experiments without causing significant harm to cells or animals. However, one limitation of using this compound is its relatively low yield in synthesis, which can limit its availability for large-scale experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
For research on N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide include further studies on its mechanism of action, as well as its potential applications in other areas of scientific research, such as neurodegenerative diseases and autoimmune disorders. In addition, further optimization of the synthesis method of this compound may improve its yield and availability for large-scale experiments. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound may provide valuable information for its potential use as a therapeutic agent in humans.
Synthesemethoden
The synthesis of N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide involves the reaction of 3-chloro-2-pyridinylamine with 5-methyl-2-thiophene carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 4-chloroquinoline-3-carboxylic acid in the presence of DCC and DMAP to yield this compound. The overall yield of the synthesis is around 30-40%.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-pyridinyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been studied for its potential applications in various scientific research areas, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. In infectious disease research, this compound has been shown to inhibit the replication of various viruses, including HIV, hepatitis C virus, and dengue virus.
Eigenschaften
IUPAC Name |
N-(3-chloropyridin-2-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c1-12-8-9-18(26-12)17-11-14(13-5-2-3-7-16(13)23-17)20(25)24-19-15(21)6-4-10-22-19/h2-11H,1H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEMDDSOBXWUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5487324.png)

![5-{[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5487345.png)
![4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5487353.png)

![4-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-5,6-dimethylpyrimidine](/img/structure/B5487372.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5487386.png)

![2-[4-(2,4-diethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5487393.png)
![3-allyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5487409.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2,4-dimethylphenyl)urea](/img/structure/B5487421.png)
![1'-(cyclopropylcarbonyl)-3-[2-(4-fluorophenyl)ethyl]-1,4'-bipiperidine](/img/structure/B5487432.png)
